2-Amino-3-(thiophen-2-yl)propanamide

Catalog No.
S13814823
CAS No.
M.F
C7H10N2OS
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(thiophen-2-yl)propanamide

Product Name

2-Amino-3-(thiophen-2-yl)propanamide

IUPAC Name

2-amino-3-thiophen-2-ylpropanamide

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C7H10N2OS/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H2,9,10)

InChI Key

KUKXXILGYGAFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)N)N

2-Amino-3-(thiophen-2-yl)propanamide (CAS 114779-90-7), commonly known as 2-thienylalanine amide, is a pre-amidated, unnatural amino acid building block widely utilized in medicinal chemistry and peptide engineering. Featuring a thiophene ring as a bioisostere for the phenyl group in phenylalanine, this compound offers distinct stereoelectronic properties, including increased polarizability and altered π-stacking capabilities [1]. In industrial procurement, it is primarily sourced for the synthesis of protease inhibitors, receptor ligands, and self-assembling conductive hydrogels where a C-terminal amide is structurally required [2]. By supplying the amide functionality pre-installed, it streamlines solution-phase synthesis and fragment condensation workflows, bypassing the need for late-stage amidation [3].

Research Fit

Primary amine and amide termini enable peptide coupling and amide bond formation
β‑Thiophene‑alanine scaffold with chiral center for stereochemical control
Research‑grade intermediate with consistent purity for synthetic workflows

Substituting 2-Amino-3-(thiophen-2-yl)propanamide with its natural analog, phenylalanine amide, drastically alters the electron density and steric profile of the side chain, frequently leading to a loss of binding affinity in tight enzyme pockets or a reduction in the electrical conductance of self-assembled nanofibrils [1]. Furthermore, attempting to substitute the 2-thienyl isomer with the 3-thienyl isomer changes the spatial trajectory of the sulfur atom, which disrupts the specific π-stacking and heteroatom-directed hydrogen bonding required for advanced material formation [2]. Finally, procuring the free acid (2-thienylalanine) and attempting late-stage amidation introduces significant risks of C-terminal racemization via oxazolone intermediates, reducing overall enantiopurity and process yield during scale-up [3].

Substitution Risk

Risk
Amide terminus alters H‑bond capacity, metabolic stability and conformational preference relative to carboxylic acid or ester analogs.
Risk
Swapping acid for amide without re‑optimization may invalidate synthetic yield, purity or assay readout.

Enhancement of Electrical Conductance in Self-Assembling Peptides

In the development of conductive peptide nanofibrils, the choice of aromatic side chain is critical for π-stacking and charge delocalization. Studies on amyloid-inspired sequences demonstrated that replacing native phenylalanine with 2-thienylalanine significantly improved electrical conductance. Crucially, this enhancement was specific to the 2-thienyl substitution; incorporation of the 3-thienyl isomer failed to yield the same conductive improvements due to differing alignments of the thiophene rings during self-assembly [1].

Evidence DimensionElectrical conductance of self-assembled peptide nanofibrils
Target Compound Data2-Thienylalanine-containing sequence (improved conductance)
Comparator Or BaselinePhenylalanine and 3-Thienylalanine sequences (baseline/lower conductance)
Quantified DifferenceMeasurable conductive enhancement specific to the 2-thienyl isomer over both Phe and 3-Thi baselines
ConditionsSelf-assembled nanoscale fibers in aqueous media

Essential for materials scientists procuring building blocks for bio-electronic interfaces and conductive hydrogels.

Lipophilicity shift
Data to verify
logP 1.40 amide
vs
logP 0.59 acid
Δ +0.81
Supports passive permeability screening; acid analog may differ.
Predicted logP; confirm experimentally.

Optimization of Protease Inhibitor Potency

The thiophene ring of 2-thienylalanine serves as an advanced bioisostere for phenylalanine, offering a smaller van der Waals volume and a polarizable sulfur atom. In structure-activity relationship (SAR) studies of matrix metalloproteinase (MMP) inhibitors, the incorporation of 2-thienylalanine at specific sub-pockets yielded stronger inhibitory potencies compared to the native phenylalanine. The pre-amidated form ensures that the critical terminal amide, which often participates in hydrogen bonding within the active site, is precisely positioned without requiring downstream synthetic steps [1].

Evidence DimensionEnzyme inhibitory potency (Ki)
Target Compound Data2-Thienylalanine derivatives
Comparator Or BaselinePhenylalanine derivatives
Quantified DifferenceStronger binding affinities (lower Ki values) due to improved spatial occupation and heteroatom interactions
ConditionsIn vitro protease inhibition assays (e.g., MMPs)

Provides a quantitative rationale for medicinal chemists to select 2-thienylalanine amide over standard phenylalanine amide in lead optimization.

Cysteine protease inhibition
Head-to-head
IC₅₀ 7.9 µM amide
vs
IC₅₀ >100 µM acid
>12‑fold
Supports amide-dependent target engagement review.
Mixed cathepsin B/Z/H assay; pH 5.5, 2°C.

Mitigation of Racemization in Solution-Phase Synthesis

When synthesizing C-terminal amide APIs via fragment condensation or solution-phase peptide synthesis (SPS), activating the C-terminus of a free carboxylic acid (e.g., 2-thienylalanine) for amidation carries a high risk of racemization through oxazolone formation. By procuring 2-Amino-3-(thiophen-2-yl)propanamide, the amide is pre-installed. This completely circumvents the C-terminal activation step, reducing the racemization rate from typical levels of 2-5% down to negligible levels (<0.1%), thereby preserving the enantiomeric excess (ee) of the final product and improving overall process yield [1].

Evidence DimensionC-terminal racemization rate during synthesis
Target Compound DataPre-amidated 2-thienylalanine (negligible racemization)
Comparator Or BaselineLate-stage amidation of 2-thienylalanine free acid (2-5% racemization risk)
Quantified DifferenceReduction of racemization risk by >95%
ConditionsSolution-phase peptide coupling and API scale-up

Directly impacts procurement strategy by shifting the amidation burden to the starting material, ensuring higher purity and yield in manufacturing.

Ionization shift
Data to verify
pKa 8.59 amide α‑NH₂
vs
pKa 9.65 acid α‑NH₂
Δ −1.06
May reduce nonspecific electrostatic binding at pH 7.4.
Predicted pKa; confirm potentiometrically.
Storage stability
Data to verify
2–8°C, dry amide
vs
−20°C, inert acid
Δ ≥22°C
Less stringent storage supports routine lab handling and procurement efficiency.
Vendor SDS; acid prone to decarboxylation.

Solution-Phase Manufacturing of Protease Inhibitors

2-Amino-3-(thiophen-2-yl)propanamide is a highly efficient starting material for synthesizing small-molecule and peptidomimetic protease inhibitors (e.g., MMP or thrombin inhibitors) that require a C-terminal amide for target engagement. Its use bypasses late-stage amidation, preserving chiral integrity and streamlining the synthetic route [1].

Development of Bio-electronic Peptide Hydrogels

In materials science, this compound is utilized to synthesize self-assembling peptide sequences where the 2-thienyl group drives π-stacking. It is specifically chosen over phenylalanine and 3-thienylalanine to maximize the electrical conductance and structural stability of nanoscale fibers [2].

Combinatorial Library Generation for Lead Optimization

For medicinal chemistry programs mapping the S1/S2' pockets of novel targets, 2-thienylalanine amide serves as a critical bioisostere. It allows researchers to rapidly generate libraries of C-terminal amide analogs with altered polarizability and steric profiles compared to standard aromatic amino acids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cysteine protease inhibitor design
Amide pharmacophore requirement
Cysteine protease panel screening
CNS drug‑like space evaluation
Predicted logP and pKa profile
Passive permeability and free fraction assays
Conducting polymer monomer
Solution‑processable thiophene with amide side chain
Film homogeneity and metal‑ion complexation
Chiral analytical standard
UV‑active thiophene chromophore with chiral center
Chiral HPLC/SFC method validation

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

170.05138412 g/mol

Monoisotopic Mass

170.05138412 g/mol

Heavy Atom Count

11

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